2-Chloro-N-(4-chlorophenethyl)propan-1-amine

Übersicht

Beschreibung

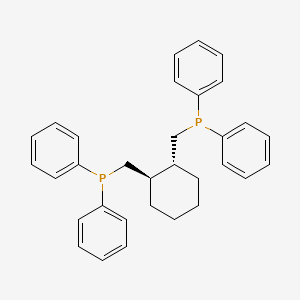

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, also known as Benzeneethanamine, 4-chloro-N-(2-chloropropyl)-, hydrochloride (1:1), is a chemical compound with the CAS Number: 953789-37-2 . It has a molecular weight of 268.61 .

Molecular Structure Analysis

The molecular formula of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is C11H16Cl3N . It has an average mass of 268.610 Da and a monoisotopic mass of 267.034821 Da .Physical And Chemical Properties Analysis

2-Chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Properties and Ligand Behavior

- 2-Chloro-N-(4-chlorophenethyl)propan-1-amine has been studied for its potential in forming complexes with group 13 metal ions. These complexes are characterized by N3O3 amine phenols, which are reduction products of corresponding Schiff bases. These compounds show potential in coordination chemistry and metal ion binding (Liu, Wong, Rettig, & Orvig, 1993).

Corrosion Inhibition

- The molecule has been part of studies exploring its inhibition performance against corrosion of iron. Density Functional Theory (DFT) calculations and molecular dynamics simulations have been conducted to understand the binding energies and interactions with metal surfaces, indicating its potential in corrosion prevention (Kaya et al., 2016).

Organic Synthesis and Reactions

- In the field of organic chemistry, the molecule has been investigated in electrophilic amination reactions. Studies focus on its ability to facilitate amination reactions, which are crucial in synthesizing various organic compounds (Bombek, Požgan, Kočevar, & Polanc, 2004).

- Additionally, its role in the synthesis of octahedral group 4 metal complexes with amine, amido, and aminopyridinato ligands has been explored. These complexes have applications in oligo- and polymerization, indicating the compound's relevance in polymer science (Fuhrmann, Brenner, Arndt, & Kempe, 1996).

Catalysis

- The compound has been involved in studies related to catalysis, particularly in the transfer hydrogenation of imines by propan-2-ol in benzene. This research highlights its potential use in catalytic processes, which are fundamental in various chemical manufacturing processes (Samec & Bäckvall, 2002).

Photopolymerization

- Research on photopolymerization properties of 1-chloro-4-propoxythioxanthone (CPTX), a derivative of 2-Chloro-N-(4-chlorophenethyl)propan-1-amine, indicates its effectiveness in initiating photopolymerization when used with tertiary amine cosynergist and benzophenone. This application is significant in the field of materials science and photopolymerization processes (Allen et al., 1994).

Flame Retardancy

- In polymer science, derivatives of this compound have been incorporated into polyurethane structures to study their flame-retardant properties. These studies are crucial in enhancing the safety and performance of polymeric materials (Pielichowski & Słotwińska, 2004).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or vapor and avoiding contact with skin, eyes, or clothing .

Eigenschaften

IUPAC Name |

2-chloro-N-[2-(4-chlorophenyl)ethyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N/c1-9(12)8-14-7-6-10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMGGYIXPZKRMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCC1=CC=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470824 | |

| Record name | 2-Chloro-N-(4-chlorophenethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(4-chlorophenethyl)propan-1-amine | |

CAS RN |

897926-35-1 | |

| Record name | 2-Chloro-N-(4-chlorophenethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol Hydrochloride](/img/structure/B1600515.png)

![Methyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B1600521.png)

![5,8-Diazaspiro[3.5]nonane](/img/structure/B1600522.png)